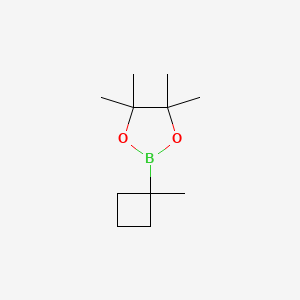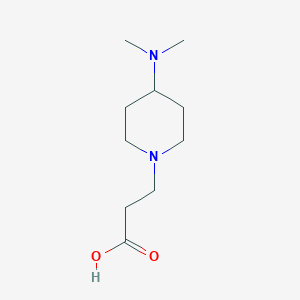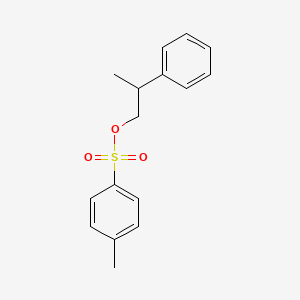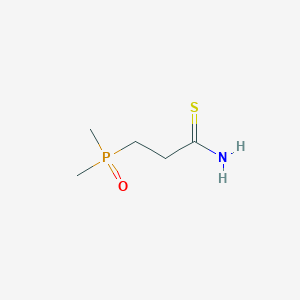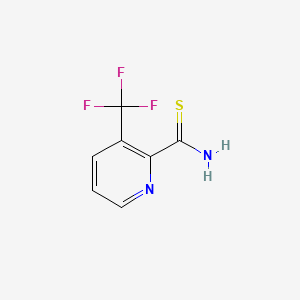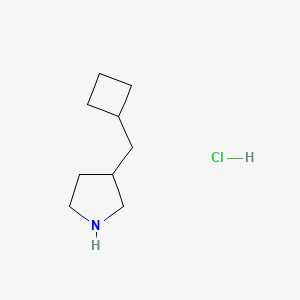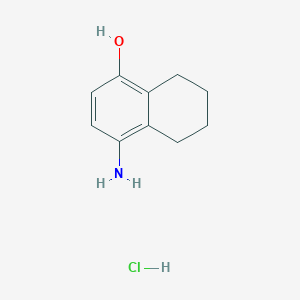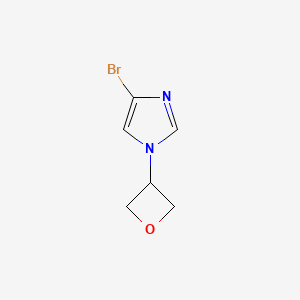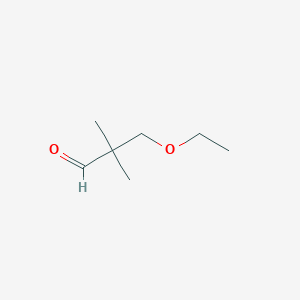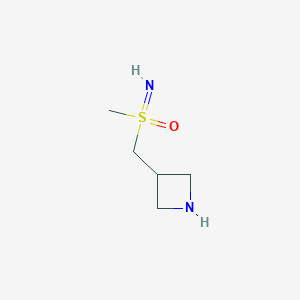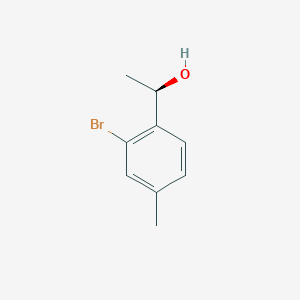![molecular formula C23H23ClN4O4S B15315365 6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide CAS No. 745798-46-3](/img/structure/B15315365.png)
6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a sulfonamide group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final compound is formed through coupling reactions that link the pyridine ring, sulfonamide group, and pyrrolidine ring together.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or addition of hydrogen.
科学的研究の応用
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Chemical Biology: It is used as a tool compound to investigate biological processes and mechanisms.
作用機序
The mechanism of action of 6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
6-chloro-N-(3-methoxyphenyl)nicotinamide: This compound shares a similar structure but lacks the sulfonamide and pyrrolidine groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, have similar structural features and biological activities.
Uniqueness
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, pyrrolidine ring, and pyridine ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
745798-46-3 |
|---|---|
分子式 |
C23H23ClN4O4S |
分子量 |
487.0 g/mol |
IUPAC名 |
6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O4S/c1-32-20-7-3-2-6-18(20)27-33(30,31)21-14-17(9-10-19(21)28-12-4-5-13-28)26-23(29)16-8-11-22(24)25-15-16/h2-3,6-11,14-15,27H,4-5,12-13H2,1H3,(H,26,29) |
InChIキー |
WQJVOYWMLYHYOK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)N4CCCC4 |
溶解性 |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



